molecular formula C16H21N3O B2957084 1-cycloheptyl-3-(1H-indol-3-yl)urea CAS No. 941987-54-8

1-cycloheptyl-3-(1H-indol-3-yl)urea

Cat. No.: B2957084
CAS No.: 941987-54-8
M. Wt: 271.364
InChI Key: JYHJMBCURLGKGJ-UHFFFAOYSA-N
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Description

1-cycloheptyl-3-(1H-indol-3-yl)urea is a chemical compound of significant interest in medicinal chemistry and drug discovery, combining an indole ring system with a urea linker. The indole scaffold is a privileged structure in pharmaceuticals, found in numerous bioactive molecules and drugs, and is known for its ability to interact with a wide range of biological targets . The urea functional group is a critical pharmacophore that enables key drug-target interactions by forming multiple stable hydrogen bonds with proteins and receptors, thereby influencing both the potency and selectivity of potential therapeutic agents . While specific biological data for this compound may be limited, structurally similar indole-urea derivatives have demonstrated considerable promise in anticancer research. For instance, related compounds have been investigated as regulators of the orphan nuclear receptor Nur77, a unique transcription factor that is a potential therapeutic target for cancer treatment . Modulation of such targets can induce apoptosis in various cancer cell lines, highlighting the value of this chemical class in developing novel oncology therapeutics. Furthermore, urea-based compounds are extensively explored for their role as enzyme inhibitors and for the treatment of metabolic, cardiovascular, and inflammatory diseases . The cycloheptyl substituent in this molecule is designed to impart specific steric and lipophilic properties, which can fine-tune the compound's bioavailability and binding affinity. This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biological screening. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to leverage this compound as a versatile building block in their discovery pipelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cycloheptyl-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c20-16(18-12-7-3-1-2-4-8-12)19-15-11-17-14-10-6-5-9-13(14)15/h5-6,9-12,17H,1-4,7-8H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHJMBCURLGKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Cycloheptyl 3 1h Indol 3 Yl Urea and Analogous Indole Urea Derivatives

Strategic Approaches to Urea (B33335) Formation in Complex Systems

The construction of the urea linkage in structurally elaborate molecules necessitates a range of synthetic tactics. The choice of method is often dictated by the substrate's complexity, functional group tolerance, and the desired purity of the final product.

Phosgene (B1210022) and Phosgene Equivalent Methodologies

The reaction of amines with phosgene or its safer solid equivalents, such as triphosgene, represents a classical and widely employed method for urea synthesis. nih.govcommonorganicchemistry.com This approach typically proceeds through the in-situ formation of an isocyanate intermediate from a primary amine. Subsequent reaction with a second amine nucleophile yields the target urea. nih.gov While effective for both symmetrical and unsymmetrical ureas, the high toxicity of phosgene gas necessitates stringent safety precautions. commonorganicchemistry.comrsc.org

Triphosgene, a crystalline solid, serves as a more manageable substitute, depolymerizing under reaction conditions to generate phosgene. commonorganicchemistry.com The order of reagent addition is critical in these reactions to minimize the formation of symmetrical urea byproducts, particularly when synthesizing unsymmetrical derivatives. commonorganicchemistry.com Other phosgene equivalents that offer improved safety profiles include N,N'-carbonyldiimidazole (CDI), which is a stable, crystalline solid that avoids the generation of chlorinated byproducts. nih.gov

Isocyanate-Mediated Coupling Reactions

The direct reaction of an isocyanate with an amine is a highly efficient and straightforward method for constructing the urea bond. commonorganicchemistry.com This reaction is typically rapid and clean, often proceeding at room temperature without the need for a base. commonorganicchemistry.com The primary challenge in this approach lies in the synthesis and handling of the requisite isocyanate precursors, which can be moisture-sensitive and reactive.

For the synthesis of indole-containing ureas, this method can involve the reaction of an indole-isocyanate with an amine or, more commonly, the reaction of an aminoindole with an isocyanate. rsc.org The Curtius, Lossen, and Hofmann rearrangements are classical organic reactions that provide access to isocyanates from carboxylic acids, hydroxamic acids, or primary amides, respectively, thus offering indirect routes to ureas from a variety of starting materials. nih.govorganic-chemistry.org Recent advancements have also explored metal-free conditions for generating isocyanates in situ from arylamines and carbon dioxide. organic-chemistry.org

Exploration of Alternative Linkage Formation Methods

Growing concerns over the toxicity of reagents like phosgene and isocyanates have spurred the development of alternative, "greener" synthetic routes to ureas. rsc.org These methods often utilize less hazardous starting materials and catalysts.

One such approach involves the use of carbonates, such as diethyl carbonate or ethylene (B1197577) carbonate, which can react with amines under catalytic conditions to form ureas. nih.gov Another innovative strategy is the dehydrogenative coupling of amines and methanol, catalyzed by earth-abundant metals like manganese, which produces hydrogen gas as the only byproduct. acs.org This method offers a highly atom-economical and sustainable route to ureas. acs.org

Furthermore, reactions involving carbamates, particularly isopropenyl carbamates, provide an irreversible pathway to urea formation upon reaction with an amine. commonorganicchemistry.com The use of 3-substituted dioxazolones as isocyanate surrogates has also been developed as a phosgene- and metal-free method for synthesizing unsymmetrical arylureas under mild conditions. tandfonline.com

Specific Synthetic Routes to 1-cycloheptyl-3-(1H-indol-3-yl)urea and Closely Related Structures

The synthesis of the title compound, this compound, requires the strategic assembly of its constituent cycloheptyl and indol-3-yl moieties via a urea linker. This can be achieved through several convergent synthetic pathways.

Synthesis of Key Intermediates: Cycloheptylamine (B1194755) and Substituted 1H-Indol-3-yl Precursors

Cycloheptylamine: This key aliphatic amine can be prepared from readily available starting materials such as cycloheptanone (B156872). acs.org One common method involves the reductive amination of cycloheptanone. While direct reduction of cycloheptanone oxime can result in poor yields, alternative routes provide purer cycloheptylamine. acs.org It is primarily used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. cymitquimica.com Its amine group allows it to readily participate in reactions like acylation to form amides or ureas. cymitquimica.com

Substituted 1H-Indol-3-yl Precursors: The core intermediate for this synthesis is 3-aminoindole. The direct synthesis of unprotected 3-aminoindoles can be challenging due to their instability, as they are sensitive to light and air and prone to oxidative dimerization. researchgate.net Consequently, many synthetic approaches either generate the 3-aminoindole in situ and immediately use it in the next step or employ a protecting group strategy. researchgate.net

Several methods have been developed for the synthesis of 3-aminoindoles. These include:

Copper-catalyzed three-component coupling reactions of 2-aminobenzaldehydes, secondary amines, and alkynes. nih.gov

A two-step method starting from the reaction of indoles with nitrostyrene, followed by reduction. dntb.gov.ua

A transition-metal-free strategy involving the reaction of 2-nitrochalcones with ammonia. scilit.com

A method starting from 2-aminobenzonitriles, which are converted to glycinate (B8599266) esters that then cyclize to form the 3-aminoindole core. researchgate.net

Optimization of Urea Bond Formation for Target Compounds

With the key intermediates in hand, the final step is the formation of the urea bond to yield this compound. The primary strategies involve the reaction of 3-aminoindole with a cycloheptyl isocyanate equivalent or the reaction of cycloheptylamine with a 3-indolyl isocyanate equivalent.

Route A: From 3-Aminoindole

In this approach, 3-aminoindole (or a protected version) is reacted with a reagent that provides the cycloheptylaminocarbonyl moiety.

Reaction with Cycloheptyl Isocyanate: The most direct method would be the reaction of 3-aminoindole with cycloheptyl isocyanate. This reaction is typically carried out in an inert solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at room temperature. commonorganicchemistry.com Cycloheptyl isocyanate can be prepared from cycloheptylamine by reaction with phosgene or a phosgene equivalent.

Reaction with a Carbonylating Agent followed by Cycloheptylamine: Alternatively, 3-aminoindole can be treated with a carbonylating agent like N,N'-carbonyldiimidazole (CDI) to form an activated imidazolyl carbamate (B1207046) intermediate. Subsequent addition of cycloheptylamine would then displace the imidazole (B134444) to form the desired urea. This method avoids the need to isolate the potentially unstable cycloheptyl isocyanate.

Route B: From Indole-3-isocyanate

This strategy involves the generation of indole-3-isocyanate, which is then reacted with cycloheptylamine.

Generation and Trapping of Indole-3-isocyanate: Indole-3-carboxylic acid can be converted to its corresponding acyl azide (B81097) via reaction with a reagent like diphenylphosphoryl azide (DPPA). Gentle heating of the acyl azide induces a Curtius rearrangement to form indole-3-isocyanate. organic-chemistry.org This reactive intermediate can then be trapped in situ by the addition of cycloheptylamine to furnish this compound.

Methodologies for Rigorous Structural Characterization of Synthesized Compounds

The unambiguous confirmation of the chemical structure of newly synthesized compounds such as this compound and its analogs is a critical step in chemical research. This is achieved through a combination of advanced analytical techniques that provide detailed information about the molecule's connectivity, functional groups, and three-dimensional arrangement.

Advanced Spectroscopic Techniques for Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods are indispensable for the structural elucidation of indole-urea derivatives. Each technique provides a unique piece of the structural puzzle, and together they allow for a comprehensive characterization. rsc.orgscispace.com The structures of target compounds are routinely confirmed using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS). rsc.orgscispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In a typical ¹H NMR spectrum for an indole-urea compound, distinct signals corresponding to the protons of the indole (B1671886) ring, the urea linkage, and the cycloheptyl group are observed. The aromatic protons of the indole moiety typically appear in the downfield region (around 6.30–7.70 ppm). nih.gov The NH protons of the urea group present as exchangeable signals, often appearing as broad singlets or doublets. nih.gov For instance, in a related 1-cyclohexyl-urea derivative, the NH proton adjacent to the cyclohexyl group was observed as a doublet at approximately 6.07 ppm. nih.gov The protons on the cycloheptyl ring would exhibit a series of multiplets in the upfield region (typically 1.1-3.6 ppm) due to complex spin-spin coupling. nih.gov

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms in the molecule. The carbonyl carbon of the urea functional group is a key diagnostic signal, typically appearing significantly downfield around 155-167 ppm. nih.govnih.gov The carbons of the indole ring resonate in the aromatic region (approx. 109-138 ppm), while the cycloheptyl carbons appear in the aliphatic region (approx. 24-49 ppm). nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern. High-resolution mass spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the determination of the molecular formula. acs.orgmdpi.com For example, in the analysis of various indole derivatives, ESI-TOF (Electrospray Ionization - Time of Flight) HRMS is commonly used to find the [M+H]⁺ ion, confirming the molecular weight with high precision. acs.org

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. For this compound, the IR spectrum would show characteristic absorption bands. A strong absorption band in the region of 1620-1720 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the urea group. nih.gov The N-H stretching vibrations of the urea and indole groups are typically observed as one or more bands in the range of 3200-3500 cm⁻¹. nih.govajrconline.org The C-H stretching vibrations of the cycloheptyl and aromatic indole protons would appear around 2850-3100 cm⁻¹. nih.govajrconline.org

Table 1: Representative Spectroscopic Data for Indole-Urea Analogs

Technique Functional Group Characteristic Signal/Region Reference
¹H NMR Indole Aromatic Protons 6.30 - 7.70 ppm nih.gov
Urea NH ~6.0 - 8.5 ppm (exchangeable) nih.gov
Cycloalkyl Protons ~1.1 - 3.6 ppm (multiplets) nih.gov
¹³C NMR Urea Carbonyl (C=O) ~155 - 167 ppm nih.govnih.gov
Indole Aromatic Carbons ~109 - 138 ppm nih.gov
Cycloalkyl Carbons ~24 - 49 ppm nih.gov
IR N-H Stretch (Urea, Indole) 3200 - 3500 cm⁻¹ nih.govajrconline.org
C-H Stretch (Aliphatic/Aromatic) 2850 - 3100 cm⁻¹ nih.govajrconline.org
C=O Stretch (Urea) 1620 - 1720 cm⁻¹ nih.gov

| HRMS | Molecular Ion | [M+H]⁺, [M-H]⁻ | acs.orgmdpi.com |

X-ray Crystallography for Absolute Structure and Conformational Analysis

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, revealing the positions of individual atoms.

For complex molecules like this compound, X-ray crystallography is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which dictates how molecules pack in the crystal lattice. In the crystal structure of a related compound, N,N′-Dicyclohexyl-N-[4-(1H-indol-3-yl)butanoyl]urea, pairs of intermolecular N—H⋯O hydrogen bonds were shown to link molecules into centrosymmetric dimeric rings. researchgate.net These rings then connect to form one-dimensional polymeric chains. researchgate.net Such detailed structural insights are crucial for understanding the physicochemical properties of the compound and for designing new molecules with specific properties. Analysis of the crystal structure of 1-cyclohexyl-3-phenylthiourea (B3024977) has also been reported, contributing to the understanding of this class of compounds. researchgate.net

Table 2: Example of Crystal Data and Structure Refinement Parameters for an Indole-Urea Analog

Parameter Value Reference
Molecular Formula C₂₅H₃₅N₃O₂ researchgate.net
Crystal System Triclinic researchgate.net
Space Group P-1 researchgate.net
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°) researchgate.net
Volume (ų) Varies per compound researchgate.net
Z (molecules/unit cell) 2 researchgate.net
Calculated Density (Mg/m³) Varies per compound researchgate.net
Final R indices [I>2σ(I)] R1, wR2 researchgate.net

| Goodness-of-fit on F² | S | researchgate.net |

Structural and Conformational Analysis of 1 Cycloheptyl 3 1h Indol 3 Yl Urea and Analogues

Conformational Dynamics of the Indole-Urea Scaffold

The cycloheptyl ring introduces a significant degree of conformational flexibility to the molecule. Unlike smaller cycloalkanes, cycloheptane (B1346806) has multiple low-energy conformations, including the chair and boat forms and their twisted variations. This flexibility allows the cycloheptyl group to adopt various orientations relative to the indole-urea backbone. In the solid state, cycloheptyl rings, similar to cyclohexyl rings in related structures, often adopt a stable chair conformation. nih.gov The specific conformation adopted can influence crystal packing and intermolecular interactions. The preparation of cyclohepta[b]indole derivatives highlights the synthetic accessibility and importance of this ring system in constructing complex molecular architectures. researchgate.netacs.org

The urea (B33335) linkage (–NH–CO–NH–) possesses a degree of rotational restriction due to the partial double bond character of the C–N bonds, arising from resonance. nih.gov This results in the possibility of different conformers, typically described as trans-trans, trans-cis, or cis-cis with respect to the orientation of the substituents on the nitrogen atoms. nih.gov In many N,N'-disubstituted ureas, the trans-trans conformation is generally favored in both solution and the solid state. nih.gov

The energy barrier for rotation around the C–N bonds of the urea moiety is significant, and its magnitude is influenced by the nature of the substituents. researchgate.net Aromatic substituents can affect the rotational barrier and the preferred conformation through electronic and steric effects. researchgate.net Studies on related urea derivatives have shown that the dihedral angle between the urea functionality and an attached aromatic group is a critical conformational parameter. nih.gov

Molecular Interactions and Supramolecular Assembly

The hydrogen bonding capabilities of the indole (B1671886) and urea groups are primary drivers of both intramolecular and intermolecular interactions, leading to the formation of well-defined supramolecular structures in the solid state.

Intramolecular hydrogen bonds can play a significant role in stabilizing specific conformations of flexible molecules. In indole-urea derivatives, a hydrogen bond can potentially form between the indole N-H proton and the carbonyl oxygen of the urea group, or between a urea N-H and a nitrogen or oxygen atom in a substituent. The formation of such intramolecular hydrogen bonds can lead to a more planar and rigid conformation, which can be a key factor in molecular recognition processes. nih.gov Computational studies and experimental data from techniques like NMR spectroscopy can provide evidence for the presence and strength of these intramolecular interactions. slonmr.si

In the solid state, molecules of 1-cycloheptyl-3-(1H-indol-3-yl)urea and its analogues self-assemble through a network of intermolecular hydrogen bonds. The N-H groups of both the indole and urea moieties act as hydrogen bond donors, while the carbonyl oxygen of the urea is a primary hydrogen bond acceptor. nih.gov

A common motif observed in the crystal structures of related urea derivatives is the formation of centrosymmetric dimers through a pair of N–H···O hydrogen bonds, creating characteristic ring patterns such as R(2)2(8) or R(2)2(12). nih.govresearchgate.netresearchgate.net These dimers can then further assemble into one-dimensional chains or more complex three-dimensional networks through additional hydrogen bonds or other non-covalent interactions like C–H···π or π–π stacking interactions involving the indole rings. researchgate.netacs.org The specific packing arrangement is influenced by the size and shape of the substituents, such as the cycloheptyl group, which can form hydrophobic domains within the crystal lattice. iucr.org

The table below summarizes key crystallographic and conformational features observed in related indole-urea structures.

FeatureDescriptionReferences
Dominant Conformation The trans-trans conformation of the urea moiety is commonly observed. nih.gov
Primary Intermolecular Interaction N–H···O hydrogen bonds leading to the formation of dimers and chains. nih.govresearchgate.netresearchgate.net
Common Crystal Packing Motifs Centrosymmetric R(2)2(8) and R(2)2(12) hydrogen-bonded rings. researchgate.netresearchgate.net
Role of Indole Ring Participates in hydrogen bonding and potential π–π stacking interactions. nih.govresearchgate.net
Cycloalkyl Ring Conformation Typically adopts a stable chair conformation in the solid state. nih.gov

Structure Activity Relationship Sar Studies of Indole Urea Derivatives

Methodological Frameworks for SAR Elucidation

The process of understanding SAR for compounds like 1-cycloheptyl-3-(1H-indol-3-yl)urea involves both empirical and computational methodologies. These frameworks allow researchers to rationally design new molecules with improved therapeutic potential. nrfhh.com

A primary method for establishing SAR is the synthesis of a chemical library, where specific parts of the lead molecule are systematically altered. proceedings.scienceresearchgate.net This process involves creating a series of analogs where, for instance, the cycloheptyl ring is replaced with other cycloalkyl groups, or various substituents are placed on the indole (B1671886) nucleus. rsc.org For example, a library of 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted urea (B33335) derivatives was generated by introducing different aryl and cycloalkyl groups to probe their anticancer activity. rsc.org

Once synthesized, these new compounds are subjected to a battery of biological assays to determine their activity. bohrium.com These assays measure specific biological responses, such as the inhibition of a particular enzyme or the proliferation of cancer cells. rsc.org By comparing the biological activity of the analogs to the original compound, researchers can deduce the contribution of each modified structural feature. researchgate.net This iterative process of synthesis and testing is crucial for building a comprehensive SAR profile. unmc.edu

Computational chemistry has become an indispensable tool in modern drug design, offering methods to predict biological activity and understand molecular interactions. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique that establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. tandfonline.comjocpr.comnih.gov

QSAR models are built using calculated molecular descriptors, which are numerical representations of a molecule's physicochemical properties. nih.gov For indole derivatives, these models have been used to predict antifungal, anticancer, and anti-HIV activity. tandfonline.comnih.govresearchgate.net A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govjocpr.com For instance, a QSAR study on indole derivatives against Candida albicans yielded a model with good predictive power (R² = 0.7884), identifying key descriptors that influence antifungal activity. tandfonline.comnih.gov

Other computational methods include pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for biological activity, and molecular docking, which predicts how a ligand binds to the active site of a protein target. proceedings.sciencenih.gov These tools provide valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that govern the compound's potency and selectivity. nih.gov

Table 1: Representative QSAR Model Statistics for Indole Derivatives This table is interactive. You can sort and filter the data.

Model Type Target/Activity No. of Compounds Key Finding Reference
3D-QSAR Aβ anti-aggregation 45 (training set) - 0.596 Identified physicochemical features correlated with potency. mdpi.com
MLR-QSAR Antifungal (C. albicans) 52 0.7884 0.6866 Activity depends on specific electronic and topological descriptors. tandfonline.comnih.gov
GFA-MLR QSAR Antiproliferative (Prostate Cancer) - 0.9725 - Constructed a powerful model to predict antiproliferative activity. nih.gov
3D-QSAR HDAC2 Inhibition 59 0.9461 0.7342 Developed a predictive model for designing novel HDAC inhibitors. researchgate.net

Functional Contributions of Core Moieties to Biological Activity

The biological activity of this compound is a composite of the contributions from its three core components: the indole ring, the cycloheptyl ring, and the urea linkage.

The indole nucleus is a "privileged scaffold" in medicinal chemistry, and its substitution pattern critically influences biological activity. nrfhh.comresearchgate.net The position, number, and nature of substituents on the indole ring can dramatically alter a compound's potency and selectivity. researchgate.netresearchgate.net

Research on various indole derivatives has demonstrated that:

Halogen Substitution: The introduction of halogen atoms like fluorine or chlorine can enhance potency. In one study on 1H-indole-2-carboxylic acid derivatives, fluorine-substituted compounds were found to be more potent than their chlorine-substituted counterparts. researchgate.net However, in other series, 5-chloro substitution was detrimental to binding affinity compared to substitution at the 6-position. researchgate.net

Methoxy (B1213986) Groups: The position of a methoxy group can be crucial. For certain CysLT1 antagonists, substitution at the 7-position of the indole ring was the most favorable for activity. researchgate.net

Alkyl Chains: The addition of alkyl chains at the N-1 position of the indole nucleus is a common modification to explore potential radical stabilization effects and modulate lipophilicity. nrfhh.com

Aryl Groups: Aryl and aryl halide substitutions on the indole ring have been shown to enhance acetylcholinesterase inhibitory activity. sci-hub.se

The orientation of the indole ring itself is also critical. Studies on diacylglycerol-lactones revealed that linking the indole ring at position 3 resulted in the most selective compounds for certain protein targets. conicet.gov.ar

Table 2: Research Findings on Indole Ring Substitutions This table is interactive. You can sort and filter the data.

Compound Series Substitution Position Effect on Activity/Selectivity Reference
1H-indole-2-carboxylic acid derivatives Fluorine vs. Chlorine 5 Fluorine substitution led to higher potency. researchgate.net
1H-indole-2-carboxylic acid derivatives Methoxy 7 Most favorable position for inhibitory effect. researchgate.net
Indol-3-yl-tetramethylcyclopropyl ketones Bromine, Fluorine, Methyl 5 Detrimental for binding and functional activity. researchgate.net
Indol-3-yl-tetramethylcyclopropyl ketones Various 6 and 7 Generally maintained high binding affinity. researchgate.net
Indole-based imidazole (B134444) derivatives Various - SAR studies identified derivatives with potent α-glucosidase inhibition. researchgate.net

The cycloheptyl ring in this compound primarily serves as a bulky, lipophilic group that can influence how the molecule fits into the binding pocket of its biological target. Modifications to this ring can significantly impact pharmacological activity.

In a study of 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted urea derivatives, the size of the cycloalkyl group at the N'-urea position was found to be a key determinant of anti-proliferative activity against cancer cells. rsc.org A compound with a smaller cyclobutyl group demonstrated good activity, whereas the analog containing a cycloheptyl group had no activity. rsc.org This suggests that for that particular biological target, a smaller, more compact ring is preferred over the larger seven-membered ring. The use of other cyclic structures, such as the highly rigid adamantane (B196018) group, has also been shown to be effective in certain compound series. rsc.org The cyclopropyl (B3062369) ring, another small ring system, is also frequently used in drug design to enhance potency and metabolic stability. researchgate.netnih.gov

Table 3: Impact of Cycloalkyl Ring Modification on Anticancer Activity This table is interactive. You can sort and filter the data.

Base Scaffold N'-Urea Substituent Activity (IC₅₀ against H460 cells) Key Finding Reference
1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted urea Cyclobutyl 10.0–25.0 μM Good anti-proliferative activity rsc.org
1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted urea Cycloheptyl > 100 μM No activity rsc.org

The urea functional group (-NH-CO-NH-) is a critical pharmacophore in many bioactive molecules, including this compound. nih.govresearchgate.net Its primary role is to act as a rigid scaffold that can form multiple, stable hydrogen bonds with protein and receptor targets. nih.gov The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen is an excellent hydrogen bond acceptor. researchgate.net These specific drug-target interactions are often responsible for the compound's biological activity and selectivity. nih.gov

The importance of the urea linkage is often demonstrated through modification or replacement.

Urea vs. Thiourea (B124793): In one study, two series of compounds were synthesized, one with a urea linkage and another with a thiourea (-NH-CS-NH-) linkage. Both series of 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted derivatives showed moderate anti-proliferative activity, indicating that for this scaffold, the thiourea could effectively mimic the urea group. rsc.org

Urea vs. Carbamate (B1207046): In other SAR studies, replacing the urea moiety with a carbamate (-O-CO-NH-) has been shown to cause a significant decrease in biological potency, highlighting the essential role of the specific hydrogen bonding pattern provided by the urea group. researchgate.net

The diaryl urea scaffold, a related structure, is a prominent feature in many kinase inhibitors, where it binds effectively to the enzyme's active site. researchgate.net This underscores the versatility and importance of the urea motif in establishing key interactions that drive pharmacological effects. nih.govontosight.ai

Stereochemical Aspects in Structure-Activity Relationships

The significance of stereochemistry is often explored through the synthesis and biological evaluation of individual enantiomers of a chiral compound. bohrium.com The separation of racemic mixtures or the asymmetric synthesis of specific stereoisomers allows researchers to determine if a biological target exhibits stereoselectivity. rsc.orggoogle.com For many indole-urea derivatives, one enantiomer often displays significantly higher potency than its mirror image, highlighting a specific and defined interaction with the chiral environment of the receptor or enzyme active site. nih.gov

CompoundConfigurationFPR2 Agonist Activity (EC50, nM)Selectivity vs. FPR1
9a S2.1>500
9a R>1000-
9c S350>3
9c R1.8>500
9f S2.5>400
9f R120>8

This table presents a selection of chiral ureidopropanamido derivatives and their corresponding activity at the FPR2 receptor, illustrating the impact of stereochemistry. Data sourced from a study on FPR2 agonists. nih.gov

The process of resolving racemic mixtures into their individual enantiomers often involves the formation of diastereomeric intermediates by reacting the racemate with a chiral resolving agent. google.com A patented process for the resolution of certain β-adrenergic aryl- or hetaryl-oxypropanolamines describes the formation of diastereomeric urea derivatives by reaction with a chiral aralkylisocyanate. google.com The resulting diastereomers possess different physical properties, such as melting points and optical rotation, which allows for their separation. This difference in physical properties is a direct consequence of their different three-dimensional structures and foreshadows their potentially different interactions with chiral biological systems. google.com

DiastereomerConfigurationMelting Point (°C)Optical Rotation [α]D25
Urea Derivative 1 (S), (R)167-168-14° (c 0.5%, CH3OH)
Urea Derivative 2 (R), (R)(Foam)-119° (c 0.5%, CH3OH)

This table shows the distinct physical properties of two separated diastereomeric urea derivatives, highlighting the impact of stereochemistry. Data sourced from a patent on the resolution of optical isomers. google.com

Furthermore, the stereostructure of the core scaffold itself can be crucial. Studies on naturally occurring indole alkaloids have shown that the stereochemistry of the iboga moiety is essential for its selective inhibitory activity on the TRPM8 channel. acs.org This underscores the principle that the entire three-dimensional shape of the molecule, dictated by its stereochemical configuration, is fundamental to its specific biological function.

Preclinical Biological Evaluation and Mechanistic Characterization of Indole Urea Compounds

High-Throughput Screening and Primary Biological Activity Assessment

High-throughput screening of libraries containing indole-urea derivatives has revealed their potential to interact with various biological targets, leading to diverse pharmacological activities.

Derivatives of indole-urea and the closely related indole-thiourea have been identified as potential anticancer agents. mdpi.com Research into compounds such as 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted ureas has demonstrated their activity against cancer cell lines. mdpi.com Similarly, other indole (B1671886) derivatives, including pyrazole-carbohydrazides and pyrimidine-triones, have shown significant antiproliferative effects. mdpi.comiomcworld.com For instance, certain 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivatives exhibited potent activity against HepG-2, BT474, and BGC823 cell lines. mdpi.com

Interactive Data Table: Anti-proliferative Activity of Related Indole Compounds

Compound Class Cell Line Activity Reference
3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide HepG-2 IC50 = 0.71 μM mdpi.com
3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide BGC823 IC50 = 0.71 μM mdpi.com
3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide BT474 IC50 = 1.39 μM mdpi.com
5-((1-benzyl-1H-indol-3-yl)methylene)pyrimidine-trione OVCAR-5 GI50 = 20 nM iomcworld.com

Monoamine Oxidase B (MAO-B) Inhibition: Inhibition of MAO-B is a key strategy in the treatment of Parkinson's disease. researchgate.netmdpi.com Several indole-based urea (B33335) derivatives have been synthesized and evaluated as MAO-B inhibitors. A notable example is 1-Cyclohexyl-3-(1-(3-fluorobenzoyl)-1H-indol-5-yl)urea , which is structurally related to the subject compound. nih.govmdpi.com This class of compounds has shown potent and selective inhibitory activity against human MAO-B. nih.gov

Soluble Epoxide Hydrolase (sEH) Inhibition: The inhibition of soluble epoxide hydrolase (sEH) is a therapeutic target for managing hypertension and inflammation. nih.govresearchgate.net The 1,3-disubstituted urea scaffold is a well-established pharmacophore for potent sEH inhibitors. nih.govgoogle.com Research on indoline-based urea compounds, such as 1-(1-(4-Fluorobenzyl)-1H-indol-5-yl)-3-cyclohexylurea , has demonstrated potent sEH inhibition, with IC50 values in the nanomolar range. nih.gov The urea moiety is considered crucial for this potent inhibitory activity. nih.gov

Interactive Data Table: Enzyme Inhibitory Potential of Related Indole-Urea Compounds

Compound Target Enzyme Inhibitory Concentration (IC50) Reference
1-(1-(4-Fluorobenzyl)-indolin-5-yl)-3-cyclohexylurea (Compound 53) sEH 61 ± 3 nM nih.gov
1-(1-(4-Fluorobenzyl)-indolin-5-yl)-3-neopentylurea (Compound 54) sEH 100 ± 10 nM nih.gov
N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (Compound 4e) MAO-B 7.9 nM nih.gov

Formyl Peptide Receptor 2 (FPR2) Agonism: Formyl peptide receptors (FPRs) are involved in inflammatory responses, and their modulation is a therapeutic goal. nih.gov Several indole-containing urea derivatives have been identified as potent and selective agonists for FPR2. nih.govunifi.it For example, a series of 3-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]propanamides have demonstrated significant agonist properties. nih.gov

Serotonin 5-HT1D Receptor Activity: The 5-HT1D receptor is a target for migraine therapeutics. nih.gov While direct data on 1-cycloheptyl-3-(1H-indol-3-yl)urea is unavailable, studies on related indole structures are informative. For instance, 3-[3-(Piperidin-1-yl)propyl]indoles have been developed as highly selective 5-HT1D receptor agonists. researchgate.net Additionally, certain urea compounds have shown high affinity for 5-HT1B and 5-HT1D receptors. acs.org

Interactive Data Table: Receptor Activity of Related Indole Compounds

Compound Class Receptor Target Activity Reference
3-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]propanamides FPR2 Agonist nih.gov
PD168368 / PD176252 (Indole-propanamide derivatives) FPR1/FPR2 Mixed Agonist nih.gov

Antioxidant and Anti-inflammatory Activity: Many indole-urea derivatives possess anti-inflammatory and antioxidant properties. Conjugates of amino acids with N-aroyl-N,N′-dicyclohexyl urea have demonstrated good radical scavenging potential and significant anti-inflammatory activity. ajrconline.org The anti-inflammatory effects of some indole derivatives are mediated through the inhibition of enzymes like 5-lipoxygenase (5-LOX) and sEH, or by modulating cytokine pathways. nih.govnih.gov For instance, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide was shown to reduce leukocyte migration and levels of inflammatory cytokines like IL-6 and TNF-α. nih.gov

Antimicrobial and Antiviral Activity: The urea and thiourea (B124793) moieties are present in numerous compounds with antimicrobial and antiviral activities. mdpi.comnih.govresearchgate.net Indole-derived thioureas have been tested against a panel of bacteria and viruses, with some showing significant inhibition of Gram-positive cocci and potent activity against HIV-1. nih.gov The mechanism for antibacterial action in some derivatives has been linked to the inhibition of bacterial topoisomerase IV and DNA gyrase. nih.gov Furthermore, various 1,3-disubstituted urea derivatives have been investigated for their antiviral properties against viruses such as HIV-1 and Human Cytomegalovirus (HCMV). nih.govnih.gov

Detailed Mechanistic Investigations at the Molecular and Cellular Level

Understanding how these compounds interact with their biological targets is crucial for drug development. Molecular modeling and X-ray crystallography studies have provided insights into the binding mechanisms of related indole-urea derivatives.

For sEH inhibitors like 1-(1-(4-Fluorobenzyl)-indolin-5-yl)-3-cyclohexylurea , molecular docking studies revealed that the compound fits well into the enzyme's binding cavity. nih.gov The indoline (B122111) and benzyl (B1604629) moieties engage in π–π stacking interactions with key amino acid residues (H524 and W525), while the urea group forms critical hydrogen bonds. The cycloalkyl group (cyclohexyl) establishes van der Waals contacts within a hydrophobic pocket of the enzyme. nih.gov

The interaction of urea itself with protein components has been studied, revealing that it can engage in stacking and NH-π interactions with the indole ring of tryptophan residues, which can be crucial for stabilizing certain protein conformations. nih.gov These fundamental interactions likely play a significant role in the target engagement of more complex molecules like this compound.

Computational Chemistry and Molecular Modeling Applications in Indole Urea Research

De Novo Design and Virtual Screening for Novel Indole-Urea Scaffolds:While general methodologies for de novo design and virtual screening of indole-urea scaffolds exist, there is no specific information on the use of "1-cycloheptyl-3-(1H-indol-3-yl)urea" as a template or starting point for such computational drug design efforts.

Due to these limitations, the generation of a thorough and informative article strictly adhering to the requested outline for "this compound" cannot be fulfilled at this time.

Future Research Directions and Unexplored Avenues for 1 Cycloheptyl 3 1h Indol 3 Yl Urea and Its Chemical Class

Development of Advanced Synthetic Methodologies for Enhanced Diversity

The foundation of exploring any chemical class is the ability to synthesize a wide variety of analogs efficiently. For the indole-urea scaffold, future research should focus on advanced synthetic methodologies that allow for enhanced structural diversity, which is crucial for establishing robust structure-activity relationships (SAR).

Modern synthetic organic chemistry offers a powerful toolkit for this purpose. Methodologies such as metal-catalyzed cross-coupling reactions (using palladium, copper, or ruthenium) and C-H activation can enable precise modifications at various positions of the indole (B1671886) ring. researchgate.net Green chemistry approaches, including the use of ionic liquids, microwave-assisted synthesis, and catalyst-free multi-component reactions (MCRs), are becoming increasingly important for developing efficient and environmentally friendly protocols. openmedicinalchemistryjournal.com For instance, MCRs that use polyethylene (B3416737) glycol as a reaction medium have been successfully employed to create 3-substituted indoles. openmedicinalchemistryjournal.com

The synthesis of the urea (B33335) portion itself can be diversified. While traditional methods often involve the use of isocyanates, which can have safety concerns, newer methods provide safer alternatives. nih.gov For example, the Curtius rearrangement of indole-3-carboxazide can produce an indol-3-yl isocyanate intermediate that reacts with various carboxylic acids to form N-(indol-3-yl)amides, a related scaffold. nih.gov Similar strategies could be adapted for urea synthesis. The reaction of an amine with N,N'-dicyclohexylcarbodiimide (DCC) is another established method for forming urea linkages. The synthesis of bis-indole ureas has been achieved by replacing the sulfur atom in a corresponding thiourea (B124793) with oxygen, using reagents like mesityl nitrile oxide.

By systematically applying these advanced methods, a diverse library of compounds based on the 1-cycloheptyl-3-(1H-indol-3-yl)urea template can be generated. Variations could include:

Altering the size and nature of the cycloalkyl group (e.g., cyclopentyl, cyclohexyl, adamantyl).

Introducing a wide range of substituents onto the indole ring.

Modifying the urea linker to a thiourea or guanidine. researchgate.netnih.gov

This synthetic exploration will provide the chemical matter necessary for comprehensive biological screening and optimization.

Synthetic StrategyKey FeaturesPotential for Diversity Generation
Metal-Catalyzed Reactions Utilizes catalysts like Palladium, Ruthenium, and Copper for cross-coupling and annulation. Enables precise functionalization at multiple positions on the indole scaffold.
C-H Activation Directly converts C-H bonds into C-C or C-N bonds, avoiding pre-functionalization. researchgate.netAllows for novel and efficient derivatization of the core indole structure.
Green Chemistry Approaches Employs methods like microwave irradiation, ionic liquids, and catalyst-free reactions. openmedicinalchemistryjournal.comReduces waste and reaction times while enabling access to diverse molecules.
Urea/Thiourea Synthesis Condensation of amines with isocyanates/isothiocyanates or carbodiimides. nih.govresearchgate.netAllows for facile introduction of various alkyl and aryl substituents on the urea moiety.

Integration of Omics Technologies in Mechanistic Elucidation

For a novel compound with an unknown mechanism of action, "omics" technologies are indispensable tools for unbiased biological characterization. jci.org Integrating genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the cellular response to a compound like this compound, helping to identify its molecular targets and elucidate its mechanism of action. nih.gov

Proteomics and Phosphoproteomics: These techniques can identify which proteins the compound directly binds to and how it affects cellular signaling pathways. For instance, analyzing changes in protein phosphorylation can reveal the compound's impact on kinase-driven pathways, which are common targets for indole-based molecules. mdpi.com

Transcriptomics: By measuring changes in mRNA expression (e.g., via RNA-seq) following treatment with the compound, researchers can understand its effects on gene regulation. This can provide clues about the biological processes being modulated, such as cell cycle, apoptosis, or inflammation.

Metabolomics: This approach analyzes the global profile of small-molecule metabolites. It is often considered the omics method closest to the biological phenotype. jci.org Shifts in metabolites like indole derivatives, lipids, or amino acids can reveal disruptions in metabolic pathways and highlight potential off-target effects or downstream consequences of target engagement. nih.gov

A key future direction is the use of multi-omics integration, where data from different omics layers are combined and analyzed together. nih.gov This powerful approach can uncover complex regulatory networks and provide a more complete understanding than any single omics technique alone. jci.org For example, combining transcriptomic and metabolomic data can link changes in gene expression to functional metabolic outputs. mdpi.com Such an integrated strategy would be crucial for building a comprehensive biological profile for this compound and guiding its development as a potential therapeutic agent.

Exploration of Novel Biological Targets for Indole-Urea Scaffolds

The indole and urea motifs are present in a vast number of biologically active compounds, suggesting that this compound could interact with a wide range of targets. nih.govresearchgate.netnih.gov Future research should involve screening this compound and its analogs against various target classes where these scaffolds have previously shown activity.

The versatility of the indole scaffold allows it to target diverse biological pathways, making it a valuable starting point for drug design. researchgate.net Indole derivatives have been developed as inhibitors of numerous enzymes and receptors implicated in a variety of diseases.

Target ClassSpecific ExamplesAssociated Disease AreaReference
Protein Kinases EGFR, CDK-2, BRAFCancer researchgate.netmdpi.com
Tubulin Polymerization -Cancer researchgate.net
Apoptosis Regulators Bcl-2, Mcl-1Cancer researchgate.net
Monoamine Oxidases MAO-A, MAO-BNeurodegenerative Diseases nih.gov
Cholinesterases Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Neurodegenerative Diseases nih.gov
Serotonin Receptors 5-HT₆ ReceptorNeurodegenerative Diseases nih.gov
DNA Topoisomerases DNA Gyrase, Topoisomerase IVBacterial Infections researchgate.net
HIV Protease -Viral Infections (HIV) nih.gov
Aminopeptidases ERAP1Autoimmune Diseases researchgate.net

Given this broad precedent, a logical first step would be to perform high-throughput screening of this compound against panels of these known targets. The presence of the bulky, lipophilic cycloheptyl group could confer novel selectivity or potency. Furthermore, unbiased phenotypic screening, where the compound is tested for its effects on cell behavior (e.g., proliferation, differentiation) without a preconceived target, could uncover entirely new biological activities and therapeutic applications for this chemical class. frontiersin.org

Design of Targeted Delivery Systems for Preclinical Applications

A major hurdle in translating promising small molecules from the bench to the clinic is achieving effective and safe delivery to the target tissue in vivo. researchgate.net Compounds may suffer from poor solubility, rapid metabolism, or off-target toxicity. Designing targeted delivery systems is a critical future direction for the preclinical development of this compound.

Modern drug delivery technologies, particularly those based on nanoparticles, offer a promising solution. researchgate.net These systems can encapsulate a drug, protecting it from degradation and improving its pharmacokinetic profile.

Polymeric Nanoparticles: These can be engineered for controlled, sustained release of the encapsulated drug, potentially reducing dosing frequency.

Liposomes: These lipid-based vesicles are biocompatible and can effectively carry hydrophobic drugs like many indole derivatives.

Metallic Nanoparticles: These can be used for both therapy and imaging (theranostics).

Crucially, these delivery systems can be decorated with targeting ligands (e.g., antibodies, peptides) that direct the nanoparticle specifically to diseased cells, such as cancer cells, while sparing healthy tissues. This targeted approach can significantly enhance therapeutic efficacy and reduce side effects. The rational design of urea-based inhibitors has been successfully used to create ligands for targeting specific cell markers, such as Prostate-Specific Membrane Antigen (PSMA), demonstrating the potential for this chemical class in targeted delivery.

For a novel compound like this compound, formulating it within a suitable nanocarrier could be essential for enabling meaningful in vivo studies and ultimately realizing its therapeutic potential in a preclinical setting.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.